N-ethyl-1H-1,3-benzimidazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

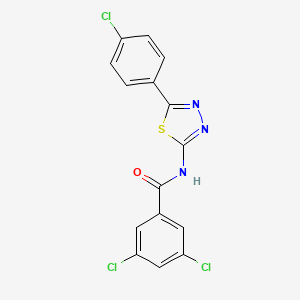

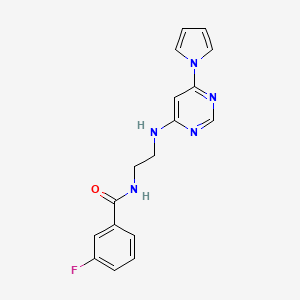

“N-ethyl-1H-1,3-benzimidazol-2-amine” is a compound that belongs to the benzimidazole class . Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .

Molecular Structure Analysis

The molecular formula of “N-ethyl-1H-1,3-benzimidazol-2-amine” is C9H11N3 . The average mass is 161.204 Da and the monoisotopic mass is 161.095291 Da .

Chemical Reactions Analysis

Benzimidazole compounds have shown promising applications in biological and clinical studies . They possess many pharmacological properties extensively explored with a potent inhibitor of various enzymes involved in a wide range of therapeutic uses .

Physical And Chemical Properties Analysis

The density of “N-ethyl-1H-1,3-benzimidazol-2-amine” is 1.2±0.1 g/cm3. It has a boiling point of 340.1±25.0 °C at 760 mmHg. The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 58.4±3.0 kJ/mol .

Applications De Recherche Scientifique

- Benzimidazoles, including N-ethyl-1H-1,3-benzimidazol-2-amine, have shown promise as antimicrobial agents. For instance, a novel series of 2-substituted benzimidazole derivatives demonstrated antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, Klebsiella pneumoniae, and Escherichia coli. Additionally, some benzimidazoles exhibit antifungal activity against Candida albicans and Aspergillus niger .

- Researchers have synthesized functionalized benzimidazole derivatives with antioxidant properties. For example, N’-[(2-chloro-5-nitrophenyl)methylidene]-2-[2-[1-(4-chlorophenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl]acetohydrazide exhibited significant antioxidant activity. These compounds may play a role in oxidative stress management .

Antimicrobial Activity

Antioxidant Activity

Mécanisme D'action

Target of Action

The primary targets of N-ethyl-1H-1,3-benzimidazol-2-amine Benzimidazole derivatives, which include n-ethyl-1h-1,3-benzimidazol-2-amine, are known to interact with a wide range of biological targets due to their structural similarity to naturally occurring nucleotides .

Mode of Action

The exact mode of action of N-ethyl-1H-1,3-benzimidazol-2-amine Benzimidazole derivatives are known to exhibit a broad range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . These activities suggest that N-ethyl-1H-1,3-benzimidazol-2-amine may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

The specific biochemical pathways affected by N-ethyl-1H-1,3-benzimidazol-2-amine Given the wide range of biological activities exhibited by benzimidazole derivatives, it is likely that n-ethyl-1h-1,3-benzimidazol-2-amine affects multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of N-ethyl-1H-1,3-benzimidazol-2-amine The benzimidazole core is a common feature in many drugs, suggesting that n-ethyl-1h-1,3-benzimidazol-2-amine may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of N-ethyl-1H-1,3-benzimidazol-2-amine Benzimidazole derivatives are known to exhibit a broad range of biological activities, suggesting that n-ethyl-1h-1,3-benzimidazol-2-amine may have diverse molecular and cellular effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-ethyl-1H-1,3-benzimidazol-2-amine The stability and efficacy of many drugs can be influenced by factors such as temperature, ph, and the presence of other substances .

Orientations Futures

Benzimidazole compounds have been found to have a wide range of pharmacological applications, making them a moiety of choice for future drug development . Their excellent properties, like increased stability, bioavailability, and significant biological activity, have increased interest in these compounds .

Propriétés

IUPAC Name |

N-ethyl-1H-benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-2-10-9-11-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKRGCMCKQWDHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-1H-1,3-benzimidazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl [(1-nitro-2-naphthyl)oxy]acetate](/img/structure/B2619626.png)

![4-((2-(4-fluorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2619628.png)

![ethyl 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate](/img/structure/B2619630.png)

![N-benzyl-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2619632.png)

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2619637.png)

![(E)-4-(N,N-dimethylsulfamoyl)-N-((6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide](/img/structure/B2619646.png)